N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Attachment of the Chlorophenylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with 4-chlorophenylthiol in the presence of a suitable base.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride or similar reagents to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group or other reducible functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is unique due to the presence of the benzyl group, which may impart specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C18H16ClN3OS2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c19-14-6-8-15(9-7-14)24-11-10-16(23)20-18-22-21-17(25-18)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,22,23) |
InChI Key |
YVJZJYXMHDVYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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